molecular formula C12H14ClF2N3 B12225358 N-(2,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine

N-(2,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B12225358
M. Wt: 273.71 g/mol
InChI Key: XAXGBSZLLNDVKC-UHFFFAOYSA-N
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Description

N-(2,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with an ethyl group and a difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1-ethyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also interact with various biological pathways, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine
  • N-(2,5-Dichlorobenzyl)-1-ethyl-1H-pyrazol-4-amine
  • N-(2,5-Dimethylbenzyl)-1-ethyl-1H-pyrazol-4-amine

Uniqueness

N-(2,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine is unique due to the presence of the difluorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-ethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-2-17-8-11(7-16-17)15-6-9-5-10(13)3-4-12(9)14;/h3-5,7-8,15H,2,6H2,1H3;1H

InChI Key

XAXGBSZLLNDVKC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(C=CC(=C2)F)F.Cl

Origin of Product

United States

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